molecular formula C10H10BrClO5S B12605561 Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate CAS No. 648439-26-3

Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate

Cat. No.: B12605561
CAS No.: 648439-26-3
M. Wt: 357.61 g/mol
InChI Key: GPEPXGLBOOPVTL-UHFFFAOYSA-N
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Description

Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate is an organic compound with the molecular formula C10H10BrClO5S. This compound is notable for its unique structure, which includes a bromine atom, a chlorosulfonyl group, and an ethyl ester group attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetates.

    Ester Hydrolysis: 3-bromo-4-(chlorosulfonyl)phenoxyacetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
  • Ethyl 2-(4-bromo-2-(chlorosulfonyl)phenoxy)acetate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Uniqueness

Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromine and chlorosulfonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

648439-26-3

Molecular Formula

C10H10BrClO5S

Molecular Weight

357.61 g/mol

IUPAC Name

ethyl 2-(3-bromo-4-chlorosulfonylphenoxy)acetate

InChI

InChI=1S/C10H10BrClO5S/c1-2-16-10(13)6-17-7-3-4-9(8(11)5-7)18(12,14)15/h3-5H,2,6H2,1H3

InChI Key

GPEPXGLBOOPVTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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